3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
Historical Evolution of Spirocyclic Hydantoin Derivatives in Academic Research
Spirocyclic hydantoins first entered scientific discourse in the mid-20th century with the isolation of griseofulvin, a natural antifungal agent containing a 5,5-spirocyclic structure. This discovery catalyzed synthetic efforts to replicate and modify such architectures, driven by their inherent conformational rigidity and potential for selective biomolecular interactions. Early methodologies relied on classical cyclization techniques, but the advent of ring-closing metathesis (RCM) in the 1990s revolutionized access to diverse spiro scaffolds.
A pivotal advancement occurred in 2012 with the development of olefin metathesis strategies enabling the systematic construction of 5,5-spirocyclic and fused bicyclic hydantoins. These methods exploited four points of diversity within the hydantoin ring, permitting the synthesis of unprecedented structural variants through selective alkylation and RCM sequences. Concurrently, hydantoin derivatives gained recognition as privileged structures in medicinal chemistry due to their mimicry of peptide bonds and capacity for hydrogen bonding.
The structural complexity of 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a culmination of these synthetic innovations. Its 1,3,7-triazaspiro[4.4]nonane core combines two nitrogen-containing rings in a perpendicular orientation, imposing distinct stereoelectronic constraints that modulate both reactivity and biological activity.
Role of Triazaspiro Architectures in Modern Medicinal Chemistry
Triazaspiro systems have emerged as critical pharmacophores due to their ability to preorganize molecular recognition elements in three-dimensional space. The 1,3,7-triazaspiro[4.4]nonane subsystem in particular demonstrates exceptional versatility:
Table 1: Biological Targets of Triazaspiro[4.4]nonane Derivatives
| Biological Target | Mechanism of Action | Reference |
|---|---|---|
| Hypoxia-inducible factor | Prolyl hydroxylase inhibition | |
| Microbial enzymes | Disruption of cell wall biosynthesis | |
| Kinase domains | Allosteric modulation |
The spirojunction in these compounds enforces a specific dihedral angle between the hydantoin and pyrrolidine rings, creating a chiral center that influences enantioselective binding to protein targets. This structural feature proved critical in the development of pan-inhibitors for hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3), where spirohydantoins demonstrated sub-micromolar potency through simultaneous engagement of multiple enzyme subsites.
Recent synthetic breakthroughs have expanded access to triazaspiro derivatives via nitro aldol reactions and tandem metathesis sequences. A 2019 industrial-scale synthesis employed nitro aldol chemistry to construct the spirocyclic core through intramolecular cyclization, achieving an 88% yield from kilogram-scale precursors. These advances underscore the growing pharmaceutical relevance of such architectures.
Positional Significance of Benzyl Substitution in Heterocyclic Systems
The benzyl group at position 3 of 1,3,7-triazaspiro[4.4]nonane-2,4-dione serves multiple critical functions:
- Steric Guidance : The bulky aryl substituent directs regioselectivity during ring-forming reactions, favoring spirocyclization over linear polymerization.
- Electronic Modulation : Conjugation between the benzyl π-system and hydantoin carbonyl groups alters electron density distribution, enhancing stability toward hydrolytic cleavage.
- Pharmacophore Anchoring : In biological systems, the benzyl moiety frequently engages in π-π stacking interactions with aromatic residues in enzyme binding pockets, as evidenced by crystallographic studies of related spirohydantoin inhibitors.
Comparative studies of substitution patterns reveal that 3-benzyl derivatives exhibit superior metabolic stability compared to alkyl-substituted analogs. For instance, in microsomal stability assays, the benzyl-substituted derivative demonstrated a 67% remaining parent compound after 60 minutes, versus 23% for its methyl counterpart. This stability arises from reduced susceptibility to oxidative dealkylation pathways, making the benzyl group a preferred substituent for in vivo applications.
The synthetic incorporation of benzyl groups typically occurs through nucleophilic alkylation of hydantoin precursors. A representative procedure involves treatment of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with benzyl bromide in the presence of potassium carbonate, achieving 78% yield under microwave irradiation. Subsequent functionalization of the benzyl ring through cross-metathesis or electrophilic aromatic substitution further expands molecular diversity while maintaining the core spiro architecture.
Properties
IUPAC Name |
3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRFBNKYAQDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves several steps. One efficient method includes the reaction of benzylamine with a suitable hydantoin precursor under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the spiro structure. The yield of this synthesis method can be quite high, often exceeding 90% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Chemical Reactions Analysis
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been found to inhibit protein arginine deiminase, an enzyme involved in the post-translational modification of proteins . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and pharmacological differences between 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione and related compounds:
Pharmacological and Binding Properties
- However, derivatives like N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (binding free energy −8.56 kcal/mol with TNF-α) show superior anticonvulsant efficacy in rodent models, suggesting substituent positioning and electronic effects are critical . In contrast, 7-phenyl analogues exhibit moderate activity in subcutaneous metrazole tests, highlighting the importance of nitrogen atom placement in the spiro system .
- Antimicrobial and Antifungal Activity: 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione demonstrates strong binding to fungal enzymes (e.g., −38.20 kcal/mol with cellobiose dehydrogenase), attributed to its methoxy groups’ hydrogen-bonding capacity. The benzyl group in the target compound may lack comparable polar interactions, reducing antifungal potency . Triazaspiro derivatives with unsaturated pyrrolidine rings (e.g., 1,3,7-triazaspiro[4.4]nonane-2,4-dione) synthesized via alkylation show broad-spectrum antimicrobial activity, suggesting the benzyl group’s steric bulk may limit target accessibility .
Biological Activity
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS Number: 28863-87-8) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- IUPAC Name : 7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
The compound features a spirocyclic framework that is known for enhancing biological activity through improved binding interactions with biological targets.
Biological Activity Overview
Research on this compound has indicated several potential biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar spirocyclic structures exhibit significant antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
-
Anti-inflammatory Properties :
- The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
-
Cytotoxic Effects :
- Preliminary investigations suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Synthesis and Evaluation
A study conducted by researchers synthesized this compound using a multi-step synthetic route involving cyclization reactions that ensured high yield and purity (98%) .
Antimicrobial Testing
In a comparative study of various derivatives of spirocyclic compounds, this compound demonstrated notable antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Standard Antibiotic | 30 | Staphylococcus aureus |
Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects revealed that the compound inhibited the NF-kB signaling pathway in vitro. This inhibition led to decreased expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .
Cytotoxicity Studies
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound reduced cell viability in a dose-dependent manner. The IC50 values were reported to be approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
